N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 1012057-52-1
VCID: VC7831798
InChI: InChI=1S/C17H14N4O/c1-3-11-5-4-6-12(7-11)21-17-13-8-14(18)16(22-2)9-15(13)19-10-20-17/h1,4-10H,18H2,2H3,(H,19,20,21)
SMILES: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N
Molecular Formula: C17H14N4O
Molecular Weight: 290.32

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine

CAS No.: 1012057-52-1

Cat. No.: VC7831798

Molecular Formula: C17H14N4O

Molecular Weight: 290.32

* For research use only. Not for human or veterinary use.

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine - 1012057-52-1

Specification

CAS No. 1012057-52-1
Molecular Formula C17H14N4O
Molecular Weight 290.32
IUPAC Name 4-N-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine
Standard InChI InChI=1S/C17H14N4O/c1-3-11-5-4-6-12(7-11)21-17-13-8-14(18)16(22-2)9-15(13)19-10-20-17/h1,4-10H,18H2,2H3,(H,19,20,21)
Standard InChI Key GXTDIHSVUDHDCI-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N
Canonical SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N

Introduction

Chemical Identity and Structural Characteristics

N4-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine (CAS 1012057-52-1) is a heterocyclic aromatic compound belonging to the quinazoline family. The molecule consists of a quinazoline core substituted with a methoxy group at position 7 and a 3-ethynylphenylamine group at position 4 . Key identifiers include:

PropertyValue
Molecular FormulaC₁₇H₁₄N₄O
Molecular Weight290.31–290.32 g/mol
SMILES NotationCOC1=C(N)C=C2C(NC3=CC(=CC=C3)C#C)=NC=NC2=C1
InChI KeyGXTDIHSVUDHDCI-UHFFFAOYSA-N
Purity95–97% (typical commercial grades)

The ethynyl group at the phenyl ring introduces sp-hybridized carbon atoms, enhancing reactivity in click chemistry applications . The methoxy group at position 7 influences electronic properties, potentially modulating interactions with biological targets .

Synthesis and Physicochemical Properties

Physicochemical Properties

Key characteristics include:

  • Solubility: Poor aqueous solubility (0.0421 mg/mL predicted), necessitating dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions .

  • Stability: Sensitive to light and oxidation; suppliers recommend storage under inert gas (argon or nitrogen) at room temperature .

  • Lipophilicity: Predicted logP (octanol-water partition coefficient) of 2.75, indicating moderate membrane permeability .

Applications in Research and Development

Chemical Synthesis

The ethynyl group facilitates:

  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

  • Cross-coupling reactions: Suzuki-Miyaura or Heck reactions to build complex architectures.

SupplierQuantityPrice (USD)Purity
Ambeed100 mg$160.9097%
GlpBio250 mg$212.9095%
VulcanChem1 g$591.9097%
Chemshuttle1 g$4,800.0095%

Prices reflect niche research applications, with bulk orders (≥5 g) exceeding $3,700 .

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